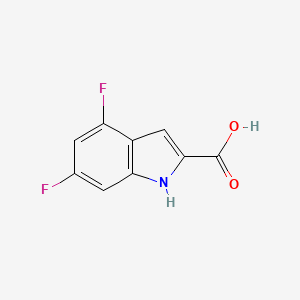

4,6-Difluoroindole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHGGXDZJGAUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392601 | |

| Record name | 4,6-Difluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-66-5 | |

| Record name | 4,6-Difluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 4,6-Difluoroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Difluoroindole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines its fundamental characteristics and provides detailed experimental protocols for their determination, enabling researchers to effectively utilize this compound in their work.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Note: Purity and storage conditions are based on information from commercial suppliers and may vary.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and characterization of this compound, this section details standard experimental methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Determination [3][4][5][6]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Assessment: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an indole-2-carboxylic acid, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at different pH values.

Methodology: Potentiometric Titration [7][8]

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The data is collected until the pH has passed the equivalence point, which is observed as a sharp increase in pH.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on this curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the absorption and distribution of a compound in biological systems.

Methodology: Shake-Flask Method [9][10][11]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [12][13]

-

System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated from the retention time of the compound and the void time of the column.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The capacity factor for this compound is calculated from its retention time. The LogP value is then determined by interpolating this capacity factor onto the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. web.williams.edu [web.williams.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 4,6-Difluoroindole-2-carboxylic Acid: A Technical Overview

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4,6-Difluoroindole-2-carboxylic acid. These predictions are based on established chemical shift ranges for similar functional groups and the known effects of fluorine substitution on indole rings.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

| H3 | 7.0 - 7.5 | Doublet of Doublets (dd) or Triplet (t) | J(H,F) and J(H,H) |

| H5 | 6.8 - 7.2 | Doublet of Doublets (dd) | J(H,F) and J(H,H) |

| H7 | 7.2 - 7.6 | Doublet of Doublets (dd) | J(H,F) and J(H,H) |

| NH | 11.0 - 12.5 | Broad Singlet (br s) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants are dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 165 - 185 | Singlet (s) |

| C2 | 135 - 145 | Doublet (d) |

| C3 | 100 - 110 | Doublet (d) |

| C3a | 125 - 135 | Doublet (d) |

| C4 | 150 - 165 | Doublet of Doublets (dd) |

| C5 | 95 - 105 | Doublet of Doublets (dd) |

| C6 | 155 - 170 | Doublet of Doublets (dd) |

| C7 | 110 - 120 | Doublet (d) |

| C7a | 130 - 140 | Singlet (s) |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The presence of fluorine atoms will result in through-bond coupling to carbon atoms, leading to splitting of the signals.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F4 | -100 to -130 | Doublet of Doublets (dd) |

| F6 | -100 to -130 | Doublet of Doublets (dd) |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.00 ppm. The two fluorine atoms are expected to show coupling to each other and to neighboring protons.

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Interpretation |

| ESI- | [M-H]⁻: 196.02 | Deprotonated molecular ion |

| ESI+ | [M+H]⁺: 198.04 | Protonated molecular ion |

| EI | M⁺˙: 197.03 | Molecular ion |

| EI | 153.03 | [M-CO₂]⁺˙ |

| EI | 125.02 | [M-CO₂-HCN]⁺˙ |

Note: m/z values are for the most abundant isotopes.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Indole) | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-F (Aryl Fluoride) | 1100 - 1300 | Strong |

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 120-140 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Approximately 100-150 ppm, centered based on expected chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Integrate signals (for ¹H NMR) and pick peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to aid ionization in ESI.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Both positive and negative ESI modes should be used.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Instrumentation (Electron Ionization - EI):

-

Mass Spectrometer: A GC-MS or a direct insertion probe system.

-

Ionization Energy: Standard 70 eV.

-

Sample Introduction: Introduce a small amount of the solid sample on a direct insertion probe and heat it gradually.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M-H]⁻, [M+H]⁺, or M⁺˙).

-

Determine the accurate mass and calculate the elemental composition.

-

Analyze the fragmentation pattern to gain structural information.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure. This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum (of the empty ATR crystal or a pure KBr pellet).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques for the structural elucidation of the target compound.

Signaling Pathways

As this compound is primarily utilized as a synthetic intermediate, there is currently no published information detailing its involvement in specific biological signaling pathways. Its utility lies in its potential to be incorporated into larger molecules that may be designed to interact with biological targets such as enzymes or receptors. The biological activity of any resulting derivative would be dependent on the overall structure of the final compound.

Nuclear Magnetic Resonance Profile of 4,6-Difluoroindole-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4,6-difluoroindole-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive resource for the characterization of this compound.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural elucidation and purity assessment are paramount in the drug discovery process, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical technique for this purpose. This guide presents the available ¹H NMR data and a standardized experimental protocol for the acquisition of NMR spectra for this class of compounds.

Data Presentation

The following table summarizes the reported ¹H NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | 8.25 | broad singlet | - |

| H3 | 7.10 | singlet | - |

| H7 | 7.02 | doublet of doublets | 9.4, 1.3 |

| H5 | 6.91 | multiplet | - |

| COOH | 3.42 | broad singlet | - |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for indole-2-carboxylic acid derivatives, based on standard laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

Referencing: The residual DMSO solvent peak at δ 2.50 ppm is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Referencing: The DMSO-d₆ solvent peak at δ 39.52 ppm is used as an internal reference.

-

Visualization of NMR Data Relationships

The following diagram illustrates the logical workflow for the analysis of the NMR data of this compound.

A Technical Guide to the Mass Spectrometry Analysis of 4,6-Difluoroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4,6-Difluoroindole-2-carboxylic acid. Due to the absence of specific experimental data in publicly available literature for this particular compound, this document outlines proposed methodologies and predicted results based on the known behavior of similar chemical structures, such as indole derivatives and carboxylic acids, in mass spectrometry.

Introduction

This compound is a fluorinated indole derivative with a molecular formula of C₉H₅F₂NO₂ and a molecular weight of 197.14 g/mol .[1][2] Compounds of this class are of significant interest in pharmaceutical research and organic synthesis. Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of such molecules.[3] This guide explores suitable ionization techniques, predicts fragmentation patterns, and provides detailed, adaptable experimental protocols for the analysis of this compound.

Proposed Ionization and Analytical Methods

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[3] For this compound, both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable approaches.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for analyzing polar molecules like this compound, which can be readily ionized in solution.[4] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, making it ideal for accurate molecular weight determination.[4] ESI can be operated in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often preferred due to the acidic proton.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds.[5] Carboxylic acids generally require derivatization to increase their volatility and thermal stability for GC-MS analysis.[5][6] Common derivatization methods include esterification or silylation.[5][6] The primary ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, providing rich structural information.[5]

Data Presentation: Predicted Mass Spectra

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound.

Table 1: Predicted Molecular Ions in ESI-MS

| Ionization Mode | Predicted Ion | Formula | Exact Mass (m/z) |

| Positive | [M+H]⁺ | C₉H₆F₂NO₂⁺ | 198.0361 |

| Negative | [M-H]⁻ | C₉H₄F₂NO₂⁻ | 196.0215 |

Table 2: Predicted Major Fragment Ions in EI-MS (from GC-MS)

Based on typical fragmentation patterns of carboxylic acids and indole derivatives, the following fragments are predicted.[7][8] The most common fragmentation for carboxylic acids involves the loss of the carboxyl group.[8]

| Predicted Fragment | Neutral Loss | Formula of Fragment Ion | Predicted m/z |

| [M - H₂O]⁺ | H₂O | C₉H₃F₂N⁺ | 179.0231 |

| [M - COOH]⁺ | COOH | C₈H₅F₂N⁺ | 152.0412 |

| [M - CO₂]⁺ | CO₂ | C₈H₅F₂N⁺ | 153.0412 |

Experimental Protocols

The following are detailed, generic protocols that can be adapted for the analysis of this compound.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range.

-

The final sample for injection should be in a solvent compatible with the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions (ESI):

-

Ionization Mode: Negative and Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂) Flow: 8 L/min.

-

Drying Gas Temperature: 325 °C.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50-500.

-

Fragmentation Voltage: Varied (e.g., 70-150 V) to induce in-source fragmentation for structural confirmation.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization (Silylation):

-

Evaporate a solution containing the analyte to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions (EI):

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Visualizations

The following diagrams illustrate a proposed experimental workflow and a predicted fragmentation pathway for this compound.

Caption: Proposed experimental workflow for LC-MS analysis.

Caption: Predicted fragmentation of this compound in EI-MS.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FT-IR Spectrum of 4,6-Difluoroindole-2-carboxylic Acid

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4,6-Difluoroindole-2-carboxylic acid. The information is targeted toward researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the theoretical vibrational modes, a summary of expected absorption data, a detailed experimental protocol for acquiring the spectrum, and visual diagrams of the experimental workflow and molecular structure.

Introduction to the FT-IR Spectroscopy of this compound

This compound is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its chemical structure.

The key functional groups in this compound that give rise to characteristic IR absorption bands are:

-

The carboxylic acid group (-COOH), which exhibits O-H and C=O stretching vibrations.

-

The indole ring, which contains an N-H bond and characteristic aromatic C-H and C=C bonds.

-

The carbon-fluorine (C-F) bonds.

Predicted FT-IR Spectral Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Broad, Strong | This very broad absorption is characteristic of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[1][2][3] |

| N-H Stretch | Indole | 3300-3500 | Medium, Sharp | In the solid state, this peak may be broadened due to hydrogen bonding. In indole itself, the N-H stretch appears around 3406-3403 cm⁻¹.[4][5] |

| Aromatic C-H Stretch | Indole Ring | 3000-3100 | Medium-Weak | These bands appear at slightly higher frequencies than aliphatic C-H stretches.[6] |

| C=O Stretch | Carboxylic Acid | 1690-1760 | Strong, Sharp | The exact position is sensitive to hydrogen bonding and conjugation. For dimeric carboxylic acids, this band is typically found around 1710 cm⁻¹.[1][3][7] |

| Aromatic C=C Stretch | Indole Ring | 1450-1620 | Medium-Weak | Aromatic rings typically show multiple bands in this region.[5] |

| O-H Bend | Carboxylic Acid | 1395-1440 | Medium | In-plane bending.[1] |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong | Coupled with O-H in-plane bending.[1] |

| C-F Stretch | Aryl Fluoride | 1100-1360 | Strong | The exact position can be influenced by the electronic environment. Multiple C-F bonds may result in complex absorptions in this region.[8] |

| Out-of-plane Aromatic C-H Bend | Indole Ring | 700-900 | Strong | The substitution pattern on the aromatic ring influences the position of these bands. |

| O-H Bend (out-of-plane) | Carboxylic Acid (dimer) | 910-950 | Broad, Medium | Another characteristic band for dimeric carboxylic acids.[1] |

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

3.2. Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (fine powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

3.3. Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Collection:

-

With the ATR crystal surface clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Preparation and Loading:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The collected spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or ATR corrections as provided by the software.

-

-

Cleaning:

-

Retract the press and carefully remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the key molecular vibrations of this compound.

Caption: Experimental workflow for obtaining an FT-IR spectrum using an ATR accessory.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound is expected to be rich in information, displaying characteristic absorption bands for its carboxylic acid, indole, and aryl fluoride moieties. The broad O-H stretch, strong C=O stretch, and sharp N-H stretch are particularly diagnostic. This guide provides a solid theoretical foundation for interpreting the experimental spectrum and a practical protocol for its acquisition, serving as a valuable resource for researchers working with this and related compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Difluoroindole-2-carboxylic Acid: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoroindole-2-carboxylic acid is a fluorinated indole derivative that serves as a crucial building block in the synthesis of various biologically active compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its application in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

While detailed crystallographic data is not available, fundamental properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 247564-66-5 | [1][2] |

| Molecular Formula | C9H5F2NO2 | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Purity | >97% | [1] |

| Appearance | White solid | [3] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of this compound Derivatives

This compound is primarily utilized as a starting material for the synthesis of more complex molecules, particularly indole-2-carboxamides. The general synthetic approach involves amide coupling reactions.

General Amide Coupling Protocol (Method A)

A common method for the synthesis of N-substituted indole-2-carboxamides from this compound involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[3]

Experimental Workflow:

Caption: Amide coupling of this compound.

This protocol has been successfully employed to synthesize a variety of indole-2-carboxamide derivatives with potential applications in anti-cancer and anti-mycobacterial research.[3][4]

Synthesis of a Dicarboxamide Analogue

In a multi-step synthesis, this compound was used to create a dicarboxamide analogue.[3] The workflow for this synthesis is outlined below.

Caption: Synthesis of an adamantane-derived indole dicarboxamide.

Applications in Drug Discovery

Derivatives of this compound have been investigated for various therapeutic applications.

Anti-cancer Activity

Several N-substituted indole-2-carboxamides derived from this compound have been evaluated for their cytotoxic and antiproliferative activities against pediatric brain cancer cells.[3] For instance, certain N-benzylindoleamide analogues demonstrated moderate cytotoxic activity against DAOY medulloblastoma cells.[3]

Anti-mycobacterial Activity

The 4,6-difluoroindole scaffold has been identified as a promising starting point for the design of novel anti-tubercular agents.[4][5] Amide coupling of this compound with various amines has yielded compounds with significant activity against Mycobacterium tuberculosis.[4][5]

HIV-1 Integrase Inhibition

While not directly involving the 4,6-difluoro derivative, the broader class of indole-2-carboxylic acids has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors.[6][7][8][9] This suggests that derivatives of this compound could also be explored for this application.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the generation of novel compounds with potential therapeutic applications in oncology and infectious diseases. While the specific crystal structure of this compound remains to be determined, its utility as a synthetic precursor is well-documented. Further crystallographic studies would undoubtedly provide deeper insights into its solid-state properties and could aid in the rational design of new derivatives.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | 247564-66-5 [chemicalbook.com]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Difluoroindole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Difluoroindole-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic route, experimental protocols, and expected characterization data for this fluorinated indole derivative.

Introduction

This compound (C₉H₅F₂NO₂) is a heterocyclic building block of significant interest in medicinal chemistry. The presence of two fluorine atoms on the indole ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds. Notably, this scaffold is a precursor for the synthesis of potent antitubercular agents targeting the essential MmpL3 transporter and has been utilized in the development of HIV-1 integrase inhibitors.[1][2][3] This guide outlines a robust synthetic pathway and the analytical methods for the characterization of this valuable compound.

Synthesis Pathway

A common and effective method for the synthesis of indole-2-carboxylic acids is the Japp-Klingemann reaction followed by a Fischer indole synthesis. This approach allows for the construction of the indole ring system from readily available starting materials. The proposed synthetic route for this compound begins with 3,5-difluoroaniline and proceeds through the formation of a diazonium salt, a hydrazone intermediate, and subsequent cyclization to the ethyl ester, which is then hydrolyzed to the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4,6-difluoroindole-2-carboxylate

This step combines the diazotization of 3,5-difluoroaniline, the Japp-Klingemann reaction to form the hydrazone, and the Fischer indole synthesis for cyclization.

-

Materials: 3,5-difluoroaniline, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ethyl 2-methylacetoacetate, sodium acetate (NaOAc), ethanol (EtOH), sulfuric acid (H₂SO₄).

-

Procedure:

-

A solution of 3,5-difluoroaniline in a mixture of concentrated HCl and water is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the 3,5-difluorobenzenediazonium chloride solution.

-

In a separate flask, ethyl 2-methylacetoacetate and sodium acetate are dissolved in a mixture of ethanol and water and cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the solution of the β-ketoester. The reaction mixture is stirred at low temperature for several hours to form the hydrazone intermediate.

-

The formed hydrazone is then subjected to Fischer indole cyclization by the addition of a mixture of sulfuric acid and ethanol, followed by heating at reflux.

-

After cooling, the reaction mixture is poured into ice water, and the precipitated solid, ethyl 4,6-difluoroindole-2-carboxylate, is collected by filtration, washed with water, and dried.[4]

-

Step 2: Synthesis of this compound (Hydrolysis)

-

Materials: Ethyl 4,6-difluoroindole-2-carboxylate, sodium hydroxide (NaOH), ethanol (EtOH), water.

-

Procedure:

-

A mixture of ethyl 4,6-difluoroindole-2-carboxylate is suspended in ethanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for approximately 15-30 minutes.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

-

The solid this compound is collected by filtration, washed with water, and dried.

-

Characterization Data

The following table summarizes the expected and reported characterization data for this compound and its precursors.

| Property | Ethyl 4,6-difluoroindole-2-carboxylate | This compound |

| Molecular Formula | C₁₁H₉F₂NO₂ | C₉H₅F₂NO₂ |

| Molecular Weight | 225.19 g/mol | 197.14 g/mol |

| Appearance | Solid | White to off-white solid |

| Melting Point (°C) | Not reported | Not reported (expected >200) |

| ¹H NMR (DMSO-d₆, ppm) | Expected signals for ethyl and indole protons | Expected ~12.0 (s, 1H, NH), ~7.0-7.5 (m, aromatic H) |

| ¹³C NMR (DMSO-d₆, ppm) | Expected signals for ethyl and indole carbons | Expected ~162 (C=O), ~100-150 (aromatic C) |

| IR (cm⁻¹) | Expected ~1700 (C=O, ester) | Expected ~3300 (N-H), ~2500-3000 (O-H, broad), ~1680 (C=O) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 226.06 | Expected [M-H]⁻ at 196.02 |

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anti-infective agents.

-

Antitubercular Activity: Amide derivatives of this compound have been investigated as potent inhibitors of Mycobacterium tuberculosis.[1] These compounds are thought to target the mycobacterial membrane protein large 3 (MmpL3), which is an essential transporter for mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

-

Anti-HIV Activity: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[3] These inhibitors chelate Mg²⁺ ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the viral replication cycle.

The diagram below illustrates the mechanism of action for derivatives of this compound.

Caption: Mechanism of action for derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound, highlighting its importance as a versatile intermediate in drug discovery. The provided protocols and data serve as a valuable resource for researchers in the field.

References

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4,6-Difluoro-1H-indole-2-carboxylate [benchchem.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

The Synthetic Core of Innovation: A Technical Guide to the Biological Significance of 4,6-Difluoroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical structural motif and versatile synthetic intermediate in the field of medicinal chemistry. While the intrinsic biological activity of this compound itself is not extensively documented, its true significance lies in its role as a foundational building block for a diverse array of potent and selective therapeutic agents. The strategic incorporation of fluorine atoms into the indole scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives. This technical guide provides a comprehensive overview of the biological activities of key derivatives synthesized from this compound, with a focus on their applications in oncology and infectious diseases.

I. Antitubercular Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant promise as novel antitubercular agents. A notable class of these derivatives are the N-substituted indole-2-carboxamides, which have been shown to exhibit potent activity against Mycobacterium tuberculosis.

Quantitative Data Summary

| Compound ID | Derivative Structure | Target/Assay | Activity Metric | Value |

| 9a | N-benzyl-4,6-difluoroindole-2-carboxamide | M. tuberculosis H37Rv | MIC | >100 µM[1][2] |

Table 1: Antitubercular Activity of a this compound derivative.

Experimental Protocols

Synthesis of N-benzyl-4,6-difluoroindole-2-carboxamide (9a):

To a solution of this compound in a suitable solvent, an amide coupling reagent (such as HATU or HBTU) and a non-nucleophilic base (like DIPEA) are added. Subsequently, benzylamine is introduced, and the reaction mixture is stirred at room temperature until completion. The product is then purified using standard chromatographic techniques.[1][2]

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC of the synthesized compounds against M. tuberculosis H37Rv is typically determined using a broth microdilution method. The compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC. A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated at 37°C. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]

Synthetic Workflow

Caption: Synthesis of N-benzyl-4,6-difluoroindole-2-carboxamide (9a).

II. Anticancer Activity of this compound Derivatives

The this compound scaffold has been instrumental in the development of novel anticancer agents, particularly for pediatric brain tumors. Amide derivatives of this core structure have shown significant cytotoxic and antiproliferative activities against various cancer cell lines.

Quantitative Data Summary

| Compound ID | Derivative Structure | Cell Line | Activity Metric (Viability) | IC50 Value (µM) | Activity Metric (Proliferation) | IC50 Value (µM) |

| 9a | N-benzyl-4,6-difluoroindole-2-carboxamide | KNS42 (pediatric GBM) | IC50 | >10 µM | IC50 | >10 µM |

| 9a | N-benzyl-4,6-difluoroindole-2-carboxamide | BT12 (AT/RT) | IC50 | 0.89[1][2] | IC50 | 7.44[1][2] |

| 9a | N-benzyl-4,6-difluoroindole-2-carboxamide | BT16 (AT/RT) | IC50 | 1.81[1][2] | IC50 | 6.06[1][2] |

| 8a | N-(3-methylbenzyl)-4,6-difluoroindole-2-carboxamide | KNS42 (pediatric GBM) | IC50 | 8.25[3] | IC50 | 9.85[3] |

| 8c | N-(4-fluorobenzyl)-4,6-difluoroindole-2-carboxamide | KNS42 (pediatric GBM) | IC50 | 3.41[3] | IC50 | 4.34[3] |

| 8c | N-(4-fluorobenzyl)-4,6-difluoroindole-2-carboxamide | DAOY (medulloblastoma) | IC50 | 4.10[3] | IC50 | >10[3] |

| 8f | N-(homopiperonyl)-4,6-difluoroindole-2-carboxamide | DAOY (medulloblastoma) | IC50 | 3.65[3] | IC50 | 9.91[3] |

Table 2: Anticancer Activity of this compound derivatives.

Experimental Protocols

Synthesis of N-substituted-4,6-difluoroindole-2-carboxamides:

The general synthetic procedure involves the amide coupling of this compound with various substituted benzylamines. The carboxylic acid is activated using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent such as DMF or DCM. The corresponding amine is then added, and the reaction is stirred to completion. Purification is achieved through column chromatography.[1][2][3]

Cell Viability and Proliferation Assays:

The cytotoxic and antiproliferative effects of the compounds are evaluated using standard cell-based assays. For viability, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved, with absorbance measured to determine cell viability. Proliferation can be assessed using methods like the CyQUANT assay, which measures cellular DNA content. The IC50 value, the concentration of the compound that causes 50% inhibition, is calculated from the dose-response curves.[1][2][3]

Experimental Workflow for Anticancer Screening

Caption: Workflow for synthesis and anticancer screening.

III. Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While not a therapeutic agent in its own right, its fluorinated indole core provides a privileged scaffold for the generation of novel drug candidates with significant potential in treating tuberculosis and pediatric brain cancers. The data and protocols summarized herein underscore the importance of this compound as a key intermediate and highlight the fruitful outcomes of its application in medicinal chemistry research. Further exploration of derivatives based on this versatile core is warranted to unlock new therapeutic possibilities.

References

- 1. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Difluoroindole-2-carboxylic Acid: A Core Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry, enabling the development of novel therapeutics through the identification and optimization of low-molecular-weight fragments that bind to biological targets.[1][2][3][4][5] Within the vast chemical space available for fragment screening, the indole scaffold has proven to be a privileged structure, appearing in numerous natural products and approved drugs.[4] The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. This guide focuses on 4,6-difluoroindole-2-carboxylic acid, a fluorinated indole derivative that serves as a versatile and valuable fragment for the design of potent and selective inhibitors against a range of therapeutic targets.[6][7]

Physicochemical Properties of the Core Fragment

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in drug design. While specific experimental data for this compound is not extensively consolidated, predictions and data from analogous compounds provide valuable insights.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₉H₅F₂NO₂ | [3] |

| Molecular Weight | 197.14 g/mol | [3] |

| pKa | ~4.32 ± 0.30 | [8] |

| Boiling Point | 422.2 ± 25.0 °C | [8] |

| Density | 1.510 ± 0.06 g/cm³ | [8] |

| Storage | 2-8°C | [8] |

Note: Some values are predicted and should be confirmed experimentally.

Synthesis of the Core Fragment and its Derivatives

Synthesis of this compound

Synthesis of 4,6-Difluoroindole-2-carboxamide Derivatives

A primary application of this compound in fragment-based drug design is its use as a scaffold for the synthesis of carboxamide derivatives. This is typically achieved through standard amide coupling reactions.[9][10][11]

Experimental Protocol: General Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.[12][13]

-

Amine Addition: The desired amine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) are then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to yield the desired amide derivative.[9][10]

Application in Fragment-Based Drug Design: A Workflow

The use of this compound as a starting fragment in a drug discovery campaign can be illustrated through a general workflow. This process involves the initial identification of the fragment as a binder to the target protein, followed by iterative cycles of synthetic elaboration and biological evaluation to develop a potent lead compound.[1][3][4]

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated significant biological activity against a variety of targets, most notably in the fields of infectious diseases and oncology.

Anti-Tubercular Activity: Targeting MmpL3

A significant body of research has focused on the development of 4,6-difluoroindole-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis.[6][9][14][15] These compounds have been shown to target the essential mycolic acid transporter, MmpL3.[16][17][18]

Mechanism of MmpL3 Inhibition

MmpL3 is a membrane protein responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall, across the inner membrane.[16][17][18] Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.[16][17]

Quantitative Data: Anti-Tubercular Activity

| Compound | Target | Assay | Activity (MIC) | Source |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.012 µM | [9] |

| N-(1-adamantyl)-indole-2-carboxamide | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.68 µM | [9] |

| N-rimantadine-4,6-dimethylindole-2-carboxamide | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.88 µM | [9] |

| Naphthamide derivatives 13c and 13d | M. tuberculosis H37Rv | Not Specified | 6.55 µM and 7.11 µM | [19] |

Experimental Protocol: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.[20][21][22][23][24]

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[20]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.

-

Incubation: The plate is sealed and incubated at 37°C for 7-21 days.[20]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Alamar Blue or by measuring optical density.[9]

Antiviral Activity: Targeting HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have also been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[25][26]

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[27][28][29][30][31] Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, thereby preventing the binding of the host DNA and blocking the strand transfer step.[27]

Quantitative Data: Anti-HIV-1 Integrase Activity

| Compound | Target | Assay | Activity (IC₅₀) | Source |

| Indole-2-carboxylic acid derivative 15 | HIV-1 Integrase | Strand Transfer Assay | 0.13 - 6.85 µM (for a series of derivatives) | [25] |

| Indole-2-carboxylic acid derivative 18 | HIV-1 Integrase | Strand Transfer Assay | 0.13 - 6.85 µM (for a series of derivatives) | [25] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

A common method to assess the activity of INSTIs is a non-radioactive ELISA-based assay.[32][33][34][35][36]

-

Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotinylated double-stranded DNA oligonucleotide that mimics the HIV-1 LTR donor substrate (DS).

-

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

-

Inhibitor Addition: The test compound is added to the wells at various concentrations.

-

Strand Transfer Reaction: A second, labeled target substrate (TS) DNA is added to initiate the strand transfer reaction.

-

Detection: The integrated TS DNA is detected using an antibody-enzyme conjugate (e.g., HRP-labeled antibody) that recognizes the label on the TS DNA, followed by the addition of a colorimetric substrate.

-

Data Analysis: The IC₅₀ value is calculated by measuring the inhibition of the colorimetric signal at different compound concentrations.

Anticancer Activity

Derivatives of this compound have also shown promising cytotoxic and antiproliferative activities against various cancer cell lines, particularly pediatric brain tumors.[9][10]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | Activity (IC₅₀) | Source |

| Compound 9a | BT12 (Atypical Teratoid/Rhabdoid Tumor) | Viability Assay | 0.89 µM | [9] |

| Compound 9a | BT16 (Atypical Teratoid/Rhabdoid Tumor) | Viability Assay | 1.81 µM | [9] |

| Compound 9a | BT12 (Atypical Teratoid/Rhabdoid Tumor) | Proliferation Assay | 7.44 µM | [9] |

| Compound 9a | BT16 (Atypical Teratoid/Rhabdoid Tumor) | Proliferation Assay | 6.06 µM | [9] |

| N-(4-fluorobenzyl)indoleamide 8c | KNS42 (Pediatric Glioblastoma) | Viability Assay | 3.41 µM | [10] |

| N-(4-fluorobenzyl)indoleamide 8c | KNS42 (Pediatric Glioblastoma) | Proliferation Assay | 4.34 µM | [10] |

Conclusion

This compound represents a highly valuable and versatile fragment for drug discovery. Its fluorinated indole core provides a privileged scaffold that can be readily functionalized to generate libraries of compounds with diverse biological activities. The demonstrated efficacy of its derivatives against key therapeutic targets such as MmpL3 in Mycobacterium tuberculosis and HIV-1 integrase, as well as various cancer cell lines, underscores the potential of this fragment in developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the chemical space around this core fragment is warranted to unlock its full therapeutic potential.

References

- 1. biosolveit.de [biosolveit.de]

- 2. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-Fluoroindole-2-carboxylic acid CAS#: 399-68-8 [m.chemicalbook.com]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amide Synthesis [fishersci.dk]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 15. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 18. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. protocols.io [protocols.io]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. mdpi.com [mdpi.com]

- 26. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. HIV-1 Integrase Strand Transfer Inhibitors and Neurodevelopment [mdpi.com]

- 30. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. xpressbio.com [xpressbio.com]

- 33. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 | MDPI [mdpi.com]

- 34. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. academic.oup.com [academic.oup.com]

- 36. mybiosource.com [mybiosource.com]

Fluorinated Indole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This technical guide provides an in-depth overview of fluorinated indole derivatives in medicinal chemistry, covering their synthesis, pharmacological activities, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indole derivatives can be broadly categorized into two main approaches: introduction of fluorine onto a pre-formed indole ring or construction of the indole ring from a fluorine-containing precursor. Various methods have been developed for the regioselective fluorination of indoles, with electrophilic fluorinating reagents such as Selectfluor® being widely used.

Experimental Protocol: Selectfluor-mediated Fluorination of Indoles

This protocol describes a general procedure for the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor.[4]

Materials:

-

3-Substituted indole

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor® (3.0 mmol, 3.0 equiv.).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer successively with water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-fluorooxindole.

Therapeutic Applications and Biological Activity

Fluorinated indole derivatives have shown significant promise in various therapeutic areas, including oncology, virology, and neurology. The introduction of fluorine can enhance the potency and selectivity of these compounds for their biological targets.

Anticancer Activity

Many fluorinated indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the key pathways often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[5][6][7]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Fluorinated Indole Derivatives

References

- 1. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Controlling amyloid-beta peptide(1-42) oligomerization and toxicity by fluorinated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,6-Difluoroindole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 4,6-difluoroindole-2-carboxylic acid and its amide derivatives. This class of compounds has shown significant potential in medicinal chemistry, with applications in the development of novel anti-tubercular and anti-cancer agents.

Introduction

Indole-2-carboxylic acid scaffolds are prevalent in a variety of biologically active compounds. The introduction of fluorine atoms, as in the 4,6-difluoro substituted ring system, can significantly enhance metabolic stability and binding affinity to biological targets.[1] Derivatives of this compound have been identified as promising leads in drug discovery programs targeting infectious diseases and oncology.

Synthesis of this compound

The synthesis of the core intermediate, this compound, can be achieved via a multi-step process, typically employing the Reissert indole synthesis. This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2,4-difluoro-6-nitrotoluene and diethyl oxalate at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with a dilute acid (e.g., 2M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate.

Step 2: Synthesis of Ethyl 4,6-difluoroindole-2-carboxylate

-

Dissolve ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-